T-Bubrettphos PD
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Overview
Description
T-Bubrettphos PD, also known as tert-BuBrettPhos-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. It is known for its air, moisture, and thermal stability, and its high solubility in a wide range of common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Bubrettphos PD involves several key steps:
Starting Material: The synthesis begins with the preparation of 2-(di-tert-butylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl.
Formation of Methanesulfonate: This intermediate is then reacted with methanesulfonic acid to form the methanesulfonate ester.
Coupling with Aminobiphenyl: The methanesulfonate ester is subsequently coupled with 2’-amino-1,1’-biphenyl to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
T-Bubrettphos PD is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, amino acid esters, and benzaldoxime. The reactions typically occur under mild conditions with minimal racemization of the amino acid ester .
Major Products
The major products formed from these reactions include phenols, aryl triflates, and various substituted aromatic compounds .
Scientific Research Applications
T-Bubrettphos PD has a wide range of applications in scientific research:
- Chemistry : It is used as a precatalyst for the N-arylation of amino acid esters and the conversion of aryl halides to phenols .
- Biology : Its ability to form stable bonds makes it useful in the synthesis of biologically active molecules.
- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Its stability and efficiency make it valuable in the production of fine chemicals and agrochemicals .
Mechanism of Action
T-Bubrettphos PD functions as a precatalyst in cross-coupling reactions. The mechanism involves the formation of an active palladium species that facilitates the coupling of various substrates. The bulky tert-butyl groups and the phosphine ligand play a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- BrettPhos
- tBuXPhos
- AdCyBrettPhos
- JackiePhos
- RockPhos
- AlPhos
Uniqueness
T-Bubrettphos PD stands out due to its third-generation design, which offers lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Its unique structure allows for accurate control of the ligand-to-palladium ratio, making it more efficient and versatile compared to its predecessors .
Properties
Molecular Formula |
C43H67BrO4PPdSi+ |
---|---|
Molecular Weight |
893.4 g/mol |
IUPAC Name |
bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate |
InChI |
InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2 |
InChI Key |
XMCHCXYHRSEQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+] |
Origin of Product |
United States |
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